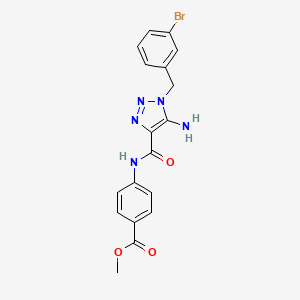

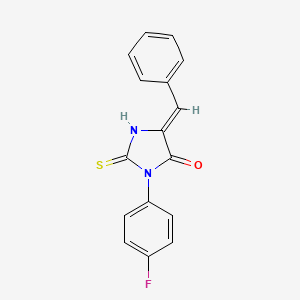

![molecular formula C22H20ClNOS2 B2518182 N-[(4-氯苯基)甲氧基]-1,3-双(苯硫基)丙-2-亚胺 CAS No. 400082-25-9](/img/structure/B2518182.png)

N-[(4-氯苯基)甲氧基]-1,3-双(苯硫基)丙-2-亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine, also known as N-4-chlorophenoxy-1,3-bis(phenylsulfanyl)propan-2-imine, is an organic compound belonging to the class of imines. It is a white solid that is soluble in many organic solvents and is used in a wide variety of applications, including synthesis, catalysis, and analytical chemistry. N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine has been studied extensively for its biochemical and physiological effects, as well as its applications in scientific research.

科学研究应用

Building Blocks for Heterocycle Formation

Oxime esters, which are related to the compound , are emerging as the first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .

Internal Oxidizing Agents

Oxime esters act as internal oxidizing agents in the synthesis of S-, and O-containing heterocycle scaffolds . They show high reaction activities in the N–O bond cleavage involved in organic transformation .

Directing Groups in Synthesis

Oxime derivatives are used as directing groups in the synthesis of various heterocycles . They have been utilized in the synthesis of various 5-membered heterocycles such as pyrrole, imidazole, furane, triazole, thiazole, pyrroline, isoxazoline, pyrazolines, etc .

Biologically Active Compounds

Oxime ethers are a class of compounds containing the >C=N-O-R moiety . They have been found to exhibit various biological activities, including bactericidal, fungicidal, antidepressant, anticancer, and herbicidal activities .

Drug Development

The characteristic ether moiety of the oxime is a structural element in the molecules of known drugs . For example, oxiconazole, an antifungal drug, is an acetophenone-oxime derivative .

Synthesis of Thermally Activated Delayed Fluorescence Molecules

Compounds based on bis(phenylsulfonyl)benzene, which is structurally similar to the compound , have been used in the design and synthesis of blue thermally activated delayed fluorescence molecules .

作用机制

Oximes

Oximes are compounds that contain the functional group R2C=NOH, where R can be an organic group . They are formed by the reaction of a carbonyl compound (an aldehyde or ketone) with hydroxylamine . The oxygen atom in the oxime function group can act as a nucleophile, competing with nitrogen. The reaction with oxygen leads to a reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Benzylic compounds

The compound also contains a benzylic position, which is the carbon atom making up part of an aromatic ring . Benzylic positions are often sites of increased reactivity. The compound might undergo reactions such as free radical bromination, nucleophilic substitution, or oxidation at the benzylic position .

属性

IUPAC Name |

N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClNOS2/c23-19-13-11-18(12-14-19)15-25-24-20(16-26-21-7-3-1-4-8-21)17-27-22-9-5-2-6-10-22/h1-14H,15-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEWIJQFXBZUMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=NOCC2=CC=C(C=C2)Cl)CSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2518099.png)

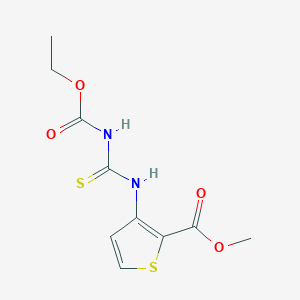

![2-benzylsulfanyl-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2518105.png)

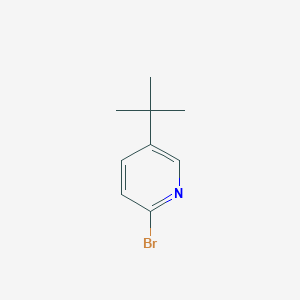

![Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)

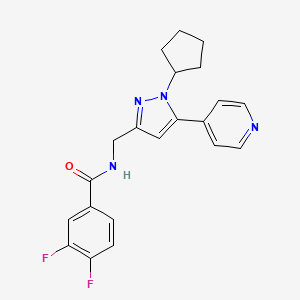

![2-(Furan-2-yl)-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518114.png)

![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylpropan-1-one](/img/structure/B2518121.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2518122.png)